1-fluoro-2-(prop-2-en-1-yloxy)benzene

Catalog No.
S2697291
CAS No.
57264-49-0
M.F
C9H9FO
M. Wt
152.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-fluoro-2-(prop-2-en-1-yloxy)benzene

CAS Number

57264-49-0

Product Name

1-fluoro-2-(prop-2-en-1-yloxy)benzene

IUPAC Name

1-fluoro-2-prop-2-enoxybenzene

Molecular Formula

C9H9FO

Molecular Weight

152.168

InChI

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2

InChI Key

MABBMHBZKPIFFV-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1F

Solubility

not available

1-Fluoro-2-(prop-2-en-1-yloxy)benzene, also known as 1-fluoro-4-(prop-2-en-1-yloxy)benzene, is an organic compound with the molecular formula C9H9FOC_9H_9FO and a molecular weight of approximately 152.17 g/mol. This compound features a fluorine atom attached to a benzene ring, along with a prop-2-en-1-yloxy group, which contributes to its unique chemical properties. The presence of the fluorine atom often enhances the compound's stability and reactivity compared to its non-fluorinated counterparts .

There is no current information available on the specific mechanism of action of 2-fluorophenyl allyl ether in biological systems.

As with most organic compounds, it is advisable to handle 2-fluorophenyl allyl ether with caution due to its unknown toxicity and potential reactivity. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Future Research Directions

Given the limited existing research, further exploration of 2-fluorophenyl allyl ether's properties and potential applications could be valuable. Here are some areas for future investigation:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Evaluation of potential biological activities, including antimicrobial, antioxidant, or anticancer properties.
  • Computational modeling to predict the reactivity and potential uses of the molecule.

The chemical reactivity of 1-fluoro-2-(prop-2-en-1-yloxy)benzene is primarily influenced by the electrophilic nature of the fluorine atom and the nucleophilic properties of the prop-2-en-1-yloxy group. Common reactions include:

  • Nucleophilic Substitution: The fluorine can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring facilitated by the electron-withdrawing effect of the fluorine atom.
  • Alkylation Reactions: The prop-2-en-1-yloxy group can participate in various alkylation reactions, making it a versatile intermediate in organic synthesis .

Research into the biological activity of 1-fluoro-2-(prop-2-en-1-yloxy)benzene is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties. The presence of the fluorine atom may enhance bioavailability and metabolic stability, making it a candidate for further pharmacological studies .

The synthesis of 1-fluoro-2-(prop-2-en-1-yloxy)benzene typically involves:

  • Starting Materials: The reaction generally starts with 4-fluorophenol and allyl bromide.
  • Reaction Conditions: The phenol is treated with a base such as cesium carbonate in a solvent like dimethylformamide at room temperature.
  • Procedure:
    • Dissolve phenol in dry DMF.
    • Add cesium carbonate and stir for 15 minutes.
    • Introduce allyl bromide and allow the reaction to proceed for several hours.
    • Isolate the product through standard work-up procedures including ether extraction and purification via chromatography .

1-Fluoro-2-(prop-2-en-1-yloxy)benzene has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its unique reactivity profile.
  • Material Science: In the development of polymeric materials where fluorinated compounds are desirable for their chemical resistance.
  • Agricultural Chemicals: As a building block for agrochemicals that require enhanced stability and efficacy .

Interaction studies involving 1-fluoro-2-(prop-2-en-1-yloxy)benzene focus on its reactivity with various biological targets. Preliminary findings suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Further studies are necessary to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 1-fluoro-2-(prop-2-en-1-yloxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-FluorophenolC6H5FSimple structure, widely used as a precursor
Allyl Phenyl EtherC9H10OLacks fluorine, used in various organic syntheses
Propynyl Phenyl EtherC9H10OContains an alkyne, different reactivity profile
4-FluoroallylphenolC10H10FIncorporates an allyl group, enhanced reactivity

The uniqueness of 1-fluoro-2-(prop-2-en-1-yloxy)benzene lies in its combination of a fluorinated aromatic system and an allyl ether functionality, which provides distinct pathways for chemical transformations not readily available to its analogs .

XLogP3

2.4

Dates

Modify: 2023-08-16

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